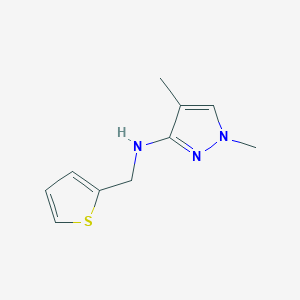![molecular formula C13H19F2N5 B11729349 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11729349.png)
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンは、ピラゾール誘導体のクラスに属する合成化合物です。ピラゾールは、隣接する位置に2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、フッ素原子とメチル基の存在によって特徴付けられ、これはその化学的性質と生物学的活性を大幅に影響を与える可能性があります。
準備方法
合成経路と反応条件
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンの合成は、通常、市販の前駆体から始まる多段階反応を含みます。重要なステップには、ピラゾール環の形成と、エチル、フルオロ、およびメチル基を導入するためのその後の官能基化が含まれます。これらの反応で使用される一般的な試薬には、ヒドラジン、アルデヒド、およびフッ素化剤があります。反応条件は、多くの場合、高い収率と純度を達成するために、制御された温度と触媒の使用を必要とします。
工業生産方法
工業的な設定では、この化合物の生産には、大規模なバッチまたは連続フロープロセスが含まれる場合があります。方法の選択は、原材料の入手可能性、コスト、および環境への配慮などの要因によって異なります。温度、圧力、および溶媒の選択などの反応条件の最適化は、効率的で持続可能な生産を確保するために不可欠です。
化学反応の分析
反応の種類
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 化合物は、対応する酸化物または他のより高い酸化状態の誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、アミンまたは他の還元された形態の形成につながる可能性があります。
置換: 適切な条件下では、フッ素原子とメチル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン化剤、求核剤、および塩基は、通常、置換反応で使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物またはケトンを生じさせる可能性があり、一方、還元はアミンまたはアルコールを生じさせる可能性があります。
科学研究の応用
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンは、科学研究において幅広い用途があり、以下が含まれます。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌、抗炎症、および抗がん特性などの潜在的な生物学的活性について調査されています。
医学: そのユニークな化学構造と生物学的活性のために、さまざまな病気の潜在的な治療剤として探求されています。
産業: 新しい材料、農薬、および医薬品の開発に使用されます。
科学的研究の応用
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンの作用機序には、特定の分子標的および経路との相互作用が含まれます。化合物は、酵素、受容体、または他のタンパク質に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。フッ素原子の存在は、結合親和性と選択性を高め、その効力と有効性に貢献する可能性があります。
類似化合物との比較
類似化合物
- 1-エチル-3-メチル-5-フルオロ-1H-ピラゾール
- 1-(2-フルオロエチル)-3-メチル-1H-ピラゾール
- 4-メチル-1H-ピラゾール-5-アミン
ユニークさ
N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンは、特定の官能基の組み合わせによりユニークであり、これは明確な化学的および生物学的特性を付与します。複数のフッ素原子とメチル基の存在は、類似の化合物と比較して、その安定性、親油性、および生物学的活性を高める可能性があります。
この詳細な記事は、N-[(1-エチル-5-フルオロ-3-メチル-1H-ピラゾール-4-イル)メチル]-1-(2-フルオロエチル)-4-メチル-1H-ピラゾール-5-アミンの包括的な概要を提供し、その合成、化学反応、用途、作用機序、および類似の化合物との比較を網羅しています。
特性
分子式 |
C13H19F2N5 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19F2N5/c1-4-19-12(15)11(10(3)18-19)8-16-13-9(2)7-17-20(13)6-5-14/h7,16H,4-6,8H2,1-3H3 |
InChIキー |
JKEHHOHNDNWRGS-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)CNC2=C(C=NN2CCF)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729283.png)
![1-cyclopentyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729298.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729299.png)
![N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine](/img/structure/B11729306.png)
![1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11729314.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 3,4-dimethylbenzoate](/img/structure/B11729319.png)

methanaminium](/img/structure/B11729335.png)
![2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino)thiophene-3-carbonitrile](/img/structure/B11729338.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729344.png)
![2-{4-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11729362.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine](/img/structure/B11729368.png)

